molecular formula C20H29NO7 B4003724 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid

1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid

Cat. No.: B4003724
M. Wt: 395.4 g/mol
InChI Key: HANIUVAYXQXGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring and an oxalic acid moiety

Scientific Research Applications

1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Preparation of 2-Methoxy-6-prop-2-enylphenol: This can be achieved through the alkylation of 2-methoxyphenol with allyl bromide in the presence of a base.

    Formation of 2-(2-Methoxy-6-prop-2-enylphenoxy)ethanol: This step involves the reaction of 2-methoxy-6-prop-2-enylphenol with ethylene oxide under basic conditions.

    Synthesis of 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine: The final step is the reaction of 2-(2-methoxy-6-prop-2-enylphenoxy)ethanol with pyrrolidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or allyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine
  • 1-[2-[2-(2-Prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine
  • 1-[2-[2-(2-Methoxy-6-methylphenoxy)ethoxy]ethyl]pyrrolidine

Uniqueness

1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of both methoxy and prop-2-enyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(2-methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.C2H2O4/c1-3-7-16-8-6-9-17(20-2)18(16)22-15-14-21-13-12-19-10-4-5-11-19;3-1(4)2(5)6/h3,6,8-9H,1,4-5,7,10-15H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANIUVAYXQXGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCOCCN2CCCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Reactant of Route 2
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Reactant of Route 3
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Reactant of Route 4
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Reactant of Route 5
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Reactant of Route 6
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.